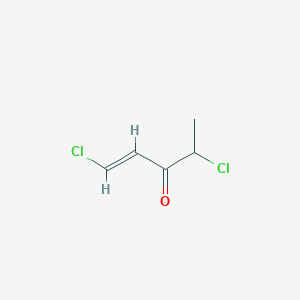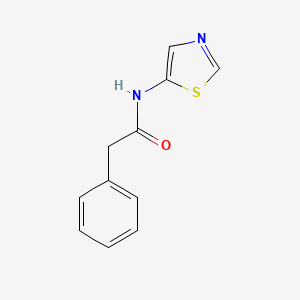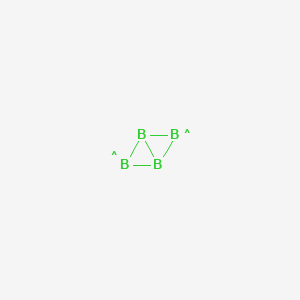
B-AlanineForBiochemistry99+per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Alanine For Biochemistry 99+ per cent: is a high-purity form of beta-alanine, a naturally occurring beta-type amino acid. It is the only beta-type amino acid found in nature and is widely used in various fields, including pharmaceuticals, food, chemicals, and environmental applications . Beta-alanine is a precursor to many industrially important compounds, such as pantothenic acid (vitamin B5), carnosine, and poly-beta-alanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis method involves extreme reaction conditions, such as high temperatures and pressures, and strongly acidic or alkaline environments . This method produces many byproducts and requires high energy consumption . Biological methods, on the other hand, offer advantages such as product specificity, mild conditions, and simpler processes . For example, the dual enzyme cascade method involving AspA and ADC enzymes has been explored for the preparation of beta-alanine .
Industrial Production Methods: : In industrial settings, beta-alanine is produced using both chemical and biological methods. The chemical method involves the use of high temperatures, pressures, and strong acids or bases, resulting in high energy consumption and byproduct formation . Biological methods, such as microbial fermentation, are more environmentally friendly and efficient . For instance, optimized strains of Escherichia coli have been developed to produce high yields of beta-alanine from glucose and acetate .
Chemical Reactions Analysis
Types of Reactions: : Beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . The reaction conditions often involve high temperatures and pressures .
Major Products: : The major products formed from these reactions include pantothenic acid, carnosine, and poly-beta-alanine . These products have significant industrial applications in pharmaceuticals, food, and cosmetics .
Scientific Research Applications
Beta-alanine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various industrially important compounds . In biology, beta-alanine plays a crucial role in the metabolism of animals, plants, and microorganisms . It is a direct precursor of pantothenic acid, which is a component of coenzyme A and acyl carrier protein . In medicine, beta-alanine supplementation has been shown to enhance muscle endurance and improve exercise capacity . It is also used in the prevention of sarcopenia, neuroprotection, and cognitive preservation . In the food industry, beta-alanine is used as a food additive to improve flavor and as a nutritional supplement to enhance health . In the feed industry, it is added to feed to regulate muscle growth in livestock and poultry, improve antioxidant capacity, and enhance meat quality .
Mechanism of Action
Beta-alanine exerts its effects through various molecular targets and pathways. In animals, it binds with histidine to form muscle-derived active peptides such as myosin and carnosine . These peptides enhance muscle endurance and improve exercise capacity . In plants, beta-alanine is involved in the synthesis of pantothenic acid, which is a precursor of coenzyme A and acyl carrier protein . It also plays a role in protecting plants from environmental stresses such as hypoxia, drought, and heavy metal shock .
Comparison with Similar Compounds
Beta-alanine is unique among amino acids due to its beta-type structure and its role as a precursor to many industrially important compounds . Similar compounds include gamma-aminobutyric acid (GABA), which is a neurotransmitter in the central nervous system, and alpha-alanine, which is a proteinogenic amino acid involved in protein synthesis . Unlike beta-alanine, GABA and alpha-alanine have different structures and functions in biological systems .
Similar Compounds
- Gamma-aminobutyric acid (GABA)
- Alpha-alanine
Beta-alanine’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
17-95-9 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
0 |
Synonyms |
B-AlanineForBiochemistry99+% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethyl(methyl)amino]-hydroxy-oxoazanium](/img/structure/B1175581.png)
![Ethyl 2-[(3-pyridinylcarbonyl)amino]nicotinate](/img/structure/B1175583.png)
![12-Chloro-8,9-dihydroxy-13,14-dimethoxy-4,5,16-trimethyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1175588.png)



